6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

DNA polymerase III inhibition antibacterial target Bacillus subtilis

6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-79-5, also referred to as BMPT or BzAMPD) is a 3-methyl-substituted 6-(benzylamino)uracil belonging to the pyrimidine-2,4-dione class. It is catalogued by Sigma-Aldrich as an AldrichCPR custom pharma reagent and is registered in ChEMBL as CHEMBL1900774.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 5759-79-5
Cat. No. B189762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS5759-79-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,17)
InChIKeySSUJDSOIUQWHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-79-5): Compound Identity for Targeted Procurement


6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5759-79-5, also referred to as BMPT or BzAMPD) is a 3-methyl-substituted 6-(benzylamino)uracil belonging to the pyrimidine-2,4-dione class. It is catalogued by Sigma-Aldrich as an AldrichCPR custom pharma reagent and is registered in ChEMBL as CHEMBL1900774 [1]. The compound bears a benzylamino substituent at the 6-position and a methyl group at N3 of the uracil ring, distinguishing it from both the parent 6-(benzylamino)uracil and the purine-based cytokinin 6-benzylaminopurine (BAP). Vendors describe it as a synthetic cytokinin and inhibitor of cytokinin receptor kinases, as well as a building block for more complex heterocyclic compounds .

Why 6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by In-Class Uracil or Purine Analogs


Generic substitution among 6-substituted uracils is precluded by sharply divergent structure-activity relationships documented in the primary literature. The 6-benzylamino pharmacophore is essential for Bacillus subtilis DNA polymerase III inhibition: 6-anilinouracil—lacking the methylene spacer—is completely inactive (Ki > 1000 µM), while the benzylamino analog exhibits Ki = 2.3 µM [1]. Crucially, the N3-methyl substituent on the target compound is tolerated without loss of inhibitory potency, whereas 5-methyl substitution drastically reduces activity [2]. Furthermore, the uracil core confers cytokinin receptor antagonist properties distinct from the purine-based agonists such as 6-benzylaminopurine; the target compound acts via a benzyl uracil pharmacophore rather than a benzylaminopurine pharmacophore, resulting in a different receptor interaction profile . These positional and scaffold-specific constraints mean that neither simple uracil analogs nor purine cytokinins can functionally substitute for this compound in either enzymatic or receptor-based experimental systems.

Quantitative Comparative Evidence for 6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione Selection


DNA Polymerase III Inhibitory Potency: N3-Methyl Retention of Activity vs. Parent Benzylamino Uracil

In the foundational structure-activity study by Brown, Gambino, and Wright (1977), the parent 6-(benzylamino)uracil (compound 2, lacking the N3-methyl) inhibited B. subtilis DNA polymerase III with Ki = 2.3 µM [1]. Critically, the authors explicitly state that 'methylation of the uracil 3 position of phenylalkylaminouracils had no deleterious effect on inhibitor activity; indeed these compounds, e.g., 8 and 9 (Table I), were approximately equipotent with their nonmethylated analogues 2 and 3' [1]. This establishes, at the class level, that the N3-methyl substitution present on the target compound does not compromise potency relative to the des-methyl parent. By contrast, the 6-anilinouracil analog (compound 7), which lacks the methylene spacer between uracil and phenyl rings, is completely inactive (Ki > 1000 µM), and the saturated cyclohexylmethylamino analog (compound 3) is also inactive [1]. Furthermore, the 1986 follow-up study demonstrated that 5-methyl substitution on the uracil ring drastically decreases inhibitory activity of 6-(benzylamino)uracils [2], underscoring that positional methylation effects are not uniform and must be empirically verified.

DNA polymerase III inhibition antibacterial target Bacillus subtilis structure-activity relationship uracil-based inhibitors

Cytokinin Receptor Modulation: Uracil Scaffold Differentiation from Purine-Based Cytokinins

The target compound (BMPT) is described by multiple vendor technical sources as a synthetic cytokinin belonging to the 6-benzylaminopurine group, acting as an inhibitor of cytokinin receptor kinases via its benzyl uracil pharmacophore . This uracil-based scaffold is structurally distinct from the purine-based cytokinin agonists and antagonists such as 6-benzylaminopurine (BAP, a cytokinin agonist) and PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine, a competitive cytokinin antagonist with demonstrated binding to Arabidopsis receptors CRE1/AHK4 and AHK3) [1][2]. The pyrimidine-2,4-dione core replaces the purine ring system, potentially altering receptor subtype selectivity, metabolic stability (resistance to cytokinin oxidase/dehydrogenase), and the agonist/antagonist balance at cytokinin receptors. Quantitative comparative receptor binding data (Kd, IC50) for BMPT at specific cytokinin receptor isoforms are not available in the open literature; cross-study comparison is therefore limited to scaffold-level inference.

cytokinin receptor antagonist plant growth regulator benzyl uracil AHK3 AHK4/CRE1

Mavacamten Impurity 11: Defined Role as a Process-Related Substance in Cardiac Myosin Inhibitor Manufacturing

CAS 5759-79-5 is specifically designated as Mavacamten Impurity 11 by multiple pharmaceutical impurity reference standard suppliers [1]. Mavacamten (6-{[(1S)-1-phenylethyl]amino}-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) is an FDA-approved cardiac myosin inhibitor. The target compound differs from Mavacamten by: (i) a benzylamino group at the 6-position instead of the (S)-α-methylbenzylamino group, and (ii) an N3-methyl substituent instead of N3-isopropyl [2]. This defined structural relationship makes the compound a critical reference material for HPLC method development, method validation (AMV), and quality control release testing during Mavacamten API manufacturing and ANDA submissions. In this context, procurement is driven not by biological activity but by the compound's identity as a characterized, structurally assigned impurity marker required for regulatory compliance.

Mavacamten impurity pharmaceutical reference standard process impurity method validation AND A submission

Tolerance of N3-Methyl vs. Intolerance of C5-Methyl Substitution in DNA Polymerase III Inhibition: Positional Selectivity

The 1986 study by Wright and Brown systematically examined the influence of pyrimidine ring modifications on DNA polymerase III inhibition. They reported that 'replacement of 5-H by methyl and ethyl groups drastically decreased inhibitory activity of 6-(benzylamino)- and 6-p-toluidinouracils, but 5-bromo and 5-iodo analogues were equipotent with the parent compounds' [1]. Conversely, as established in the 1977 study, N3-methylation had no deleterious effect [2]. This positional selectivity—N3 tolerates methyl, C5 does not—is critical for medicinal chemistry design: the target compound's N3-methyl group occupies a permissive position, whereas analogs methylated at C5 would suffer a drastic potency loss. For procurement decisions, this means that a seemingly minor regioisomer (5-methyl instead of 3-methyl) would yield an inactive compound, making precise structural verification (e.g., by NMR or HPLC retention time matching) essential.

positional methylation effect pyrimidine ring substitution DNA polymerase IIIC antibacterial SAR uracil modification

Procurement-Relevant Application Scenarios for 6-(Benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione


Antibacterial Drug Discovery Targeting DNA Polymerase IIIC: Scaffold with Permissive N3 Derivatization

Research programs targeting the replication-specific DNA polymerase IIIC in Gram-positive pathogens (e.g., Staphylococcus aureus, Clostridioides difficile) can employ this compound as a validated starting scaffold. The N3-methyl group is tolerated without potency loss [1], whereas C5-methyl substitution is known to drastically reduce activity [2]. This positional selectivity allows medicinal chemists to install functional handles at N3 (e.g., PEG linkers, biotin tags, or prodrug moieties) for chemical biology probe development or pharmacokinetic optimization, confident that target engagement is preserved. The compound's Ki of approximately 2.3 µM (class-level inference) against the B. subtilis ortholog provides a benchmark for hit-to-lead optimization campaigns.

Pharmaceutical Impurity Reference Standard for Mavacamten ANDA Submissions

As the structurally assigned Mavacamten Impurity 11 , this compound is an essential reference material for analytical method development, method validation (AMV), and quality control (QC) release testing in generic Mavacamten drug product development. Its use is mandated for HPLC impurity profiling, system suitability testing, and forced degradation studies conducted under ICH Q3A/Q3B guidelines. Procurement of this specific CAS-numbered impurity—rather than a structurally similar but unassigned analog—is critical for regulatory submission integrity and method specificity demonstration.

Plant Cytokinin Signaling Research: Uracil-Based Receptor Modulator Complementary to Purine Scaffolds

For plant biology laboratories investigating cytokinin receptor pharmacology, this compound offers a uracil-based alternative to the widely used purine-based antagonists (PI-55, LGR-991) [3][4]. The pyrimidine-2,4-dione scaffold may exhibit differential susceptibility to endogenous cytokinin metabolic enzymes (e.g., cytokinin oxidase/dehydrogenase), potentially conferring a distinct in planta stability profile. Researchers comparing purine vs. uracil cytokinin modulators in Arabidopsis thaliana or crop species receptor assays can use this compound to probe scaffold-dependent differences in receptor subtype activation or antagonism, though receptor-level potency should be independently characterized.

Heterocyclic Building Block for Parallel Library Synthesis

The compound serves as a versatile building block for the synthesis of more complex fused pyrimidine systems and substituted uracil libraries . The N3-methyl group is pre-installed, eliminating a synthetic step, and the 6-benzylamino moiety provides a site for further N-functionalization or can be cleaved to reveal a 6-amino group for subsequent derivatization. This makes the compound a strategic intermediate for diversity-oriented synthesis in medicinal chemistry campaigns exploring pyrimidine-2,4-dione chemical space.

Quote Request

Request a Quote for 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.